1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine
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Overview
Description
1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine is a complex organic compound that features a unique combination of functional groups, including a chlorobenzoyl moiety, an imidazole ring, and a piperidine ring
Preparation Methods
The synthesis of 1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine involves multiple steps, starting with the preparation of key intermediates such as 3-chlorobenzoyl chloride and imidazole derivatives. One common method involves the chlorination of benzoyl chloride in the presence of a ferric halide-iodine cocatalyst system . The imidazole ring can be synthesized through various methods, including the cyclization of amido-nitriles . The final step involves the coupling of the imidazole derivative with 4-methylpiperidine under controlled conditions to yield the target compound.
Chemical Reactions Analysis
1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted imidazole and piperidine derivatives.
Scientific Research Applications
1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine can be compared with other similar compounds, such as:
4-chlorobenzoyl chloride: Used as a precursor in the synthesis of various organic compounds.
Imidazole derivatives: Known for their broad range of biological activities and applications in medicinal chemistry.
Piperidine derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are not observed in its individual components.
Properties
IUPAC Name |
[4-(3-bromophenyl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrClN2O3S/c21-14-5-4-6-16(11-14)24-13-19(20(25)23-9-2-1-3-10-23)28(26,27)18-8-7-15(22)12-17(18)24/h4-8,11-13H,1-3,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTASXMPWSDIQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=CC=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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